1,2-Dipalmitoyl-rac-glycerol

Catalog No.
S1493700
CAS No.
40290-32-2
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-rac-glycerol

CAS Number

40290-32-2

Product Name

1,2-Dipalmitoyl-rac-glycerol

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

JEJLGIQLPYYGEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Synonyms

Hexadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester; (±)-Hexadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester; (RS)-1,2-Dipalmitin; (±)-1,2-Dipalmitin; (±)-1,2-Dipalmitoylglycerin; (±)-1,2-Dipalmitoylglycerol; (±)-1-(Hydroxymethyl)ethane-1,2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Model Membrane Studies:

,2-DPG is widely used as a model membrane component due to its structural similarity to natural phospholipids found in cell membranes. It helps researchers understand membrane structure, dynamics, and function. Studies have employed 1,2-DPG to investigate various aspects of membranes, including:

  • Membrane fluidity and phase transitions: 1,2-DPG exhibits different phases (solid and liquid) depending on temperature, mimicking the behavior of natural membranes. This allows researchers to study how membrane fluidity affects processes like protein activity and membrane fusion .
  • Membrane-protein interactions: 1,2-DPG provides a simple platform to study how proteins interact with membranes. Researchers can incorporate specific proteins into 1,2-DPG-based membranes to understand their binding, orientation, and activity .

Drug Delivery Systems:

1,2-DPG holds promise in developing drug delivery systems due to its biocompatibility and self-assembly properties. By manipulating specific conditions, researchers can induce 1,2-DPG to form various structures like micelles, liposomes, and nanoparticles. These structures can encapsulate drugs and deliver them to specific targets within the body .

Studying Lipid Signaling:

1,2-DPG serves as a tool to investigate the role of lipids in cellular signaling pathways. By modifying the fatty acid chains attached to 1,2-DPG, researchers can study how these modifications influence signaling processes involved in various cellular functions, including proliferation, differentiation, and apoptosis .

Other Applications:

Beyond the areas mentioned above, 1,2-DPG finds applications in various other scientific research fields, including:

  • Development of biosensors: 1,2-DPG can be used to create biosensors for detecting specific molecules due to its ability to interact with various analytes .
  • Nanoparticle research: 1,2-DPG can be used as a building block for creating nanoparticles with specific properties for diverse applications like drug delivery and imaging .

1,2-Dipalmitoyl-rac-glycerol (DPG) is a type of diglyceride, a molecule derived from glycerol with two fatty acids attached to the first two carbon positions. In DPG, both fatty acids are palmitic acid, a common saturated fatty acid with 16 carbon atoms [].


Molecular Structure Analysis

DPG has a three-carbon glycerol backbone with hydroxyl groups (OH) on carbons 1 and 3. Carbons 1 and 2 are esterified (linked by an oxygen bridge) to two palmitic acid chains (CH3(CH2)14COOH). The "rac" in the name indicates the molecule has a specific stereochemistry, but it's not essential for most scientific research involving DPG [].


Chemical Reactions Analysis

Several chemical reactions involving DPG are relevant in scientific research. Here are two examples:

  • Hydrolysis: DPG can be broken down into its constituent parts, glycerol and palmitic acid, by enzymes called lipases. This reaction is crucial for fat digestion in animals.

Glycerol + 2 Palmitic Acid <=> DPG

  • Phosphorylation: DPG can be converted into phosphatidic acid by enzymes, adding a phosphate group (PO4) to the 3rd carbon of the glycerol backbone. This reaction is a critical step in the synthesis of various biological molecules, including cell membranes.

DPG + ATP <=> Phosphatidic Acid + ADP(ATP and ADP are adenosine phosphates involved in energy transfer)


Physical And Chemical Properties Analysis

  • Melting point: 64°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol []

XLogP3

14

Other CAS

40290-32-2
30334-71-5

Wikipedia

Glyceryl 1,2-dipalmitate

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Modify: 2023-08-15

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